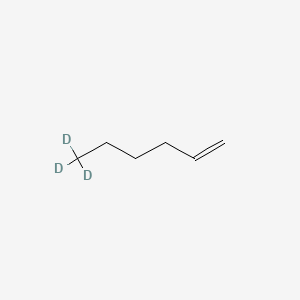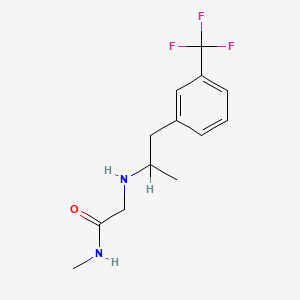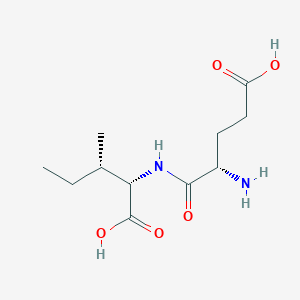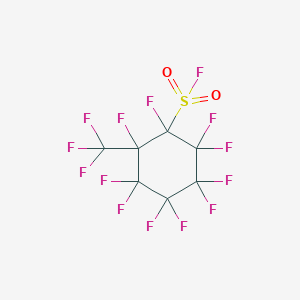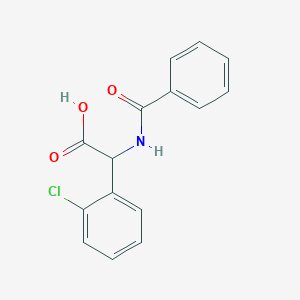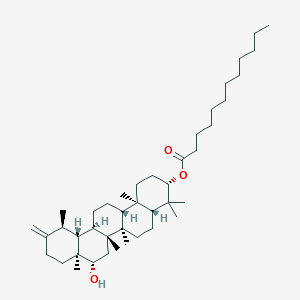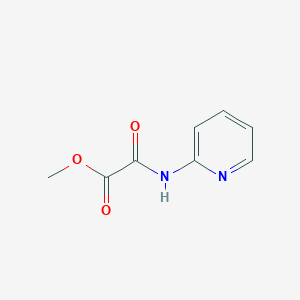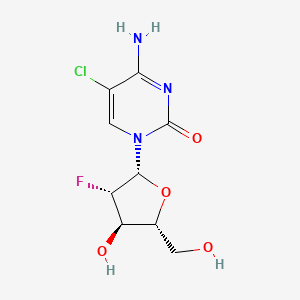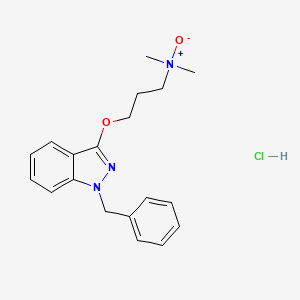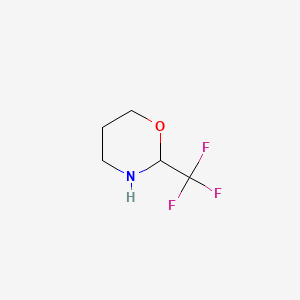
2-(Trifluoromethyl)-1,3-oxazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-1,3-oxazinane is an organic compound characterized by the presence of a trifluoromethyl group attached to an oxazinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-oxazinane typically involves the introduction of a trifluoromethyl group into an oxazinane ring. One common method is the nucleophilic trifluoromethylation, where a trifluoromethyl anion is introduced to a suitable precursor under specific conditions. This can be achieved using reagents such as Ruppert-Prakash reagent (CF3SiMe3) in the presence of a fluoride source .
Industrial Production Methods: Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. This approach uses readily available organic precursors and facilitates the rapid generation of trifluoromethyl-containing molecules . The use of flow technology allows for scalability and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various trifluoromethyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-1,3-oxazinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-1,3-oxazinane involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact effectively with biological molecules. This interaction can modulate various biochemical pathways, leading to desired effects .
Vergleich Mit ähnlichen Verbindungen
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Comparison: 2-(Trifluoromethyl)-1,3-oxazinane is unique due to its oxazinane ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other trifluoromethyl-containing compounds .
Eigenschaften
CAS-Nummer |
31185-60-1 |
|---|---|
Molekularformel |
C5H8F3NO |
Molekulargewicht |
155.12 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-1,3-oxazinane |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4-9-2-1-3-10-4/h4,9H,1-3H2 |
InChI-Schlüssel |
UTELQXWOCKXWAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(OC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


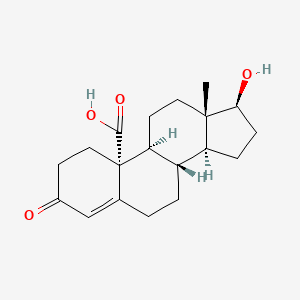
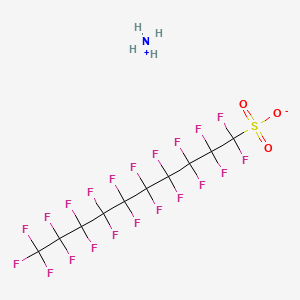
![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)
